molecular formula C17H13F3N2O3S B2631422 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034435-62-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2631422
M. Wt: 382.36
InChI Key: IARSKRQRRGEIPQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the reaction conditions and products.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular and Supramolecular Structures

Research has detailed the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. These studies contribute to understanding the potential for metal coordination, highlighting differences in torsion angles and hydrogen bonding patterns across similar compounds. Such insights are crucial for designing compounds with specific physical and chemical properties, suggesting applications in materials science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Antimicrobial Activity

Another study focused on the synthesis of N-pyridin-3-yl-benzenesulfonamide, exploring its antimicrobial activity. The compound demonstrated significant effectiveness against various bacteria, indicating its potential as a basis for developing new antimicrobial agents. Such applications are vital in addressing the growing concern of antibiotic resistance (Ijuomah, Ike, & Obi, 2022).

Catalysis

The catalytic applications of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been investigated, particularly in the context of transfer hydrogenation of ketones. This research outlines the development of air-stable complexes for catalysis, which can be conducted in air without special precautions. Such findings are instrumental in synthetic chemistry, offering a pathway to more efficient and environmentally friendly catalytic processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Conformational Studies

Further studies have reported on the conformational differences in arenesulfonamide derivatives, providing valuable information on the structural aspects that affect their biological activity. Understanding these conformational variations is crucial for drug design, allowing for the optimization of compounds for specific therapeutic targets (Borges et al., 2014).

Photochemical Reactions

The photochemical reactions involving pyridine and furan systems reveal novel photocycloaddition processes. Such studies are significant for the field of organic photochemistry, offering insights into the behavior of aromatic systems under light exposure and potential applications in the synthesis of complex organic molecules (Sakamoto et al., 1999).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific databases for more detailed and accurate information.


properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-1-2-6-16(13)26(23,24)22-11-12-7-8-14(21-10-12)15-5-3-9-25-15/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARSKRQRRGEIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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